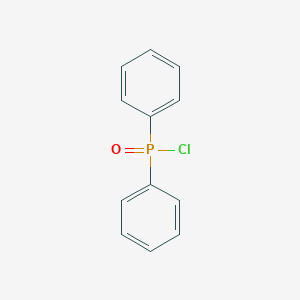

Diphenylphosphinic chloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Diphenylphosphinic chloride can be synthesized through several methods. One common method involves the reaction of diphenylphosphinic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of diphenylphosphinic acid chloride with triphenylphosphine at elevated temperatures (300-600°C). This method is advantageous due to its high yield and efficiency .

化学反応の分析

Preparation of O-(diphenylphosphinyl)hydroxylamine

Hydroxylamine reacts with diphenylphosphinic chloride in benzene or aqueous dioxane to produce O-(diphenylphosphinyl)hydroxylamine. This reaction attacks the oxygen of hydroxylamine, resulting in O-(diphenylphosphinyl)hydroxylamine rather than the N-phosphinyl compound .

Reaction with Superoxide Anion Radical

This compound reacts with the superoxide anion radical in acetonitrile under mild conditions, forming a peroxyphosphorus radical intermediate .

Reaction with Diphenylphosphine Oxide

Diphenylphosphinous chloride and diphenylphosphine oxide react to form diphenylphosphinic acid .

Pyrolysis of Phenylphosphonous Dichloride

Heating phenylphosphonous dichloride vapors at a pyrolizing temperature of 400-700 degrees Celsius under anhydrous, non-oxidizing conditions produces diphenylphosphinous chloride . The phosphorus trichloride formed during the pyrolysis reaction is distilled off, and the residual higher-boiling components are refluxed until a refluxing temperature within 250 to 300 degrees Celsius is attained. The accumulated diphenylphosphinous chloride is then separated from the residual reaction mixture by fractional distillation .

The pyrolysis reaction can be expressed by the following equation :

Reaction with Alcohols

Diphenylphosphinous chloride may react with an alcohol in the presence of pyridine to produce alkyl diphenylphosphinites .

Nucleophilic Substitution Reactions

Diphenyl phosphinic chloride undergoes nucleophilic substitution reactions. The kinetics and mechanism of these reactions have been studied .

Aminophosphonium and Aminosulphonium Salt Formation

O-(diphenylphosphinyl)hydroxyl-amine reacts with triphenylphosphine and dimethyl sulfide to form aminophosphonium and aminosulphonium salts, respectively .

科学的研究の応用

Synthesis of Bidentate Ligands

Diphenylphosphinic chloride is commonly used as a precursor for the synthesis of chiral phosphine bidentate ligands. These ligands are crucial in coordination chemistry and catalysis, particularly in asymmetric synthesis processes. The ability to form stable complexes with transition metals enhances the efficiency of catalytic reactions, making them valuable in pharmaceutical and fine chemical production .

Peptide Synthesis

One of the most significant applications of this compound is in peptide synthesis. It can form mixed anhydrides with protected amino acids, facilitating the coupling reaction necessary for peptide bond formation. Studies have shown that these mixed anhydrides can be monitored using NMR spectroscopy to optimize reaction conditions and yields . This method provides a robust approach to synthesizing complex peptides that are often challenging to produce through traditional methods.

Flame Retardant Applications

This compound also finds applications as a flame retardant. Its phosphorus-containing structure contributes to its effectiveness in reducing flammability in various materials, including plastics and textiles. This application is particularly relevant in industries where fire safety is paramount .

Pharmaceutical Adjuvant

In pharmaceutical chemistry, this compound serves as an adjuvant, enhancing the efficacy of certain drugs by improving their stability or bioavailability. This application underscores its importance in drug formulation and development .

Research and Development

This compound is frequently utilized in academic research, particularly in studies focusing on organophosphorus chemistry and the development of new synthetic methodologies. Its reactivity allows researchers to explore novel pathways for synthesizing complex organic molecules .

Case Study 1: Peptide Synthesis Optimization

A study published in The Journal of Organic Chemistry explored the use of this compound in synthesizing a series of peptides using mixed anhydride formation. The researchers optimized reaction conditions by varying solvent systems and temperatures, achieving high yields and purity levels for several target peptides . This research highlights the compound's utility in streamlining peptide synthesis protocols.

Case Study 2: Coordination Chemistry

In another investigation, this compound was employed to synthesize new bidentate ligands for metal complexes used in catalysis. The study demonstrated how varying the phosphine ligand structure influenced catalytic activity in asymmetric reactions, thereby showcasing its importance in developing more efficient catalytic systems .

作用機序

The mechanism of action of diphenylphosphinic chloride involves its reactivity as a phosphorylating agent. It reacts with nucleophiles to form phosphinic derivatives, which can further participate in various biochemical and chemical pathways. The molecular targets include amines, alcohols, and other nucleophilic species .

類似化合物との比較

- Diphenylphosphine Oxide

- Diphenylphosphinic Acid

- Diphenylphosphinoyl Chloride

Comparison: Diphenylphosphinic chloride is unique due to its high reactivity and versatility as a phosphorylating agent. Unlike diphenylphosphine oxide and diphenylphosphinic acid, which are primarily used as intermediates, this compound is widely used in peptide synthesis and as a reagent in organic synthesis .

生物活性

Diphenylphosphinic chloride (DPP-Cl), with the CAS number 1499-21-4, is a chemical compound that has gained attention for its diverse applications in organic synthesis and potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₀ClOP

- Molecular Weight : 236.63 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Decomposes in water; moisture sensitive

Applications in Organic Synthesis

DPP-Cl is primarily used as a reagent in the synthesis of bidentate ligands and peptide coupling agents. It has also been noted for its role as a chlorinating agent in various organic reactions, particularly in the synthesis of phosphinates from alcohols and phenols .

1. Antiviral Properties

Recent studies have explored the use of DPP-Cl in the synthesis of phosphinate derivatives that exhibit antiviral activity. For instance, a derivative synthesized from DPP-Cl has shown promise against HIV by acting as a chain terminator in reverse transcriptase, thus inhibiting viral replication .

2. Mechanistic Studies

Research indicates that DPP-Cl can participate in nucleophilic substitution reactions, where it reacts with nucleophiles such as amines and alcohols. The kinetics of these reactions have been studied extensively, revealing that DPP-Cl exhibits faster rates compared to other phosphoric acid derivatives . This property could be leveraged for developing new pharmaceuticals that require rapid reaction conditions.

3. Toxicological Considerations

While DPP-Cl has useful applications, it is also important to consider its toxicity profile. Studies have indicated that it can be hazardous upon exposure, necessitating careful handling and storage away from moisture and strong bases . Its potential environmental impact as a flame retardant also raises concerns regarding its biological effects on aquatic life and ecosystems.

Table 1: Summary of Biological Activities and Applications of DPP-Cl

Case Study: Synthesis of Antiviral Compounds

A notable case study involved the use of DPP-Cl to synthesize phosphinate derivatives that demonstrated significant antiviral activity against HIV. The synthesized compounds were evaluated in vitro for their efficacy, showing comparable results to existing antiviral agents while offering a novel mechanism of action .

特性

IUPAC Name |

[chloro(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQGTZMAQRXCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164424 | |

| Record name | Diphenylphosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-21-4 | |

| Record name | Diphenylphosphinic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphinic chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP30GY04V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diphenylphosphinic chloride?

A1: The molecular formula of this compound is C12H10ClOP, and its molecular weight is 246.65 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic signals in various spectroscopic techniques: * 31P NMR: A singlet peak is typically observed around 33-35 ppm in CDCl3, indicative of the phosphorus environment [].* 1H NMR: Signals for the aromatic protons of the phenyl groups appear in the range of 7.3-7.8 ppm in CDCl3 [].* IR: A strong absorption band around 1200-1250 cm−1 corresponds to the P=O stretching vibration [].

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound undergoes hydrolysis upon prolonged exposure to moisture, forming diphenylphosphinic acid []. Proper storage under anhydrous conditions is crucial.

Q4: How does the stability of this compound impact its handling and storage?

A4: Due to its sensitivity to moisture, this compound should be stored in a cool, dry place under an inert atmosphere. When handling the compound, it's essential to use dry solvents and equipment to prevent decomposition [].

Q5: What is the role of this compound in peptide synthesis?

A5: this compound serves as an effective coupling agent for forming amide bonds between amino acids. It reacts with Nα-protected amino acids to form diphenylphosphinic carboxylic mixed anhydrides in situ, which then undergo aminolysis with another amino acid to form the peptide bond [].

Q6: How does this compound facilitate β-lactam formation?

A6: this compound has been shown to effectively promote the formation of β-lactams from β-amino acids [], []. The mechanism likely involves activation of the carboxylic acid group of the β-amino acid, facilitating intramolecular cyclization.

Q7: What are some other synthetic applications of this compound?

A7: this compound finds use in various synthetic transformations, including:* Conversion of pyrimidinone derivatives into substituted pyrimidines [], [].* Synthesis of allylic diphenylphosphinic esters [].* Preparation of N-diphenylphosphorylureas [].

Q8: How does this compound react with hydroxylamine?

A8: this compound reacts with hydroxylamine to form O-(diphenylphosphinyl)hydroxylamine, a valuable reagent for electrophilic aminations and H2N transfers [].

Q9: Can this compound be used to prepare phosphorylated compounds?

A9: Yes, this compound can be used to phosphorylate various substrates. For example, it reacts with (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates to afford the corresponding phosphorylated bicycles [].

Q10: What is the role of this compound in material science?

A10: this compound can be used to functionalize materials like carbon nanotubes, enhancing their properties. For example, functionalized carbon nanotubes with phosphorus and nitrogen-containing agents prepared using this compound show improvements in thermal stability, mechanical strength, and flame retardancy when incorporated into polystyrene [], [].

Q11: How does modifying the phenyl rings of this compound affect its reactivity?

A11: Substituting the phenyl rings with electron-donating or electron-withdrawing groups can alter the electrophilicity of the phosphorus center in this compound, influencing its reactivity towards nucleophiles [].

Q12: What are some strategies for improving the stability of this compound?

A12: Storing this compound under an inert atmosphere, in a cool and dry environment, is crucial for maintaining its stability. Using freshly distilled, dry solvents during reactions is also recommended [].

Q13: What safety precautions should be taken when handling this compound?

A13: this compound should be handled with care as it is corrosive and may cause skin and eye irritation. It's crucial to wear appropriate personal protective equipment, including gloves and eye protection, when working with this compound. Working in a well-ventilated area is also recommended.

Q14: How is this compound typically quantified?

A14: Common analytical techniques used to quantify this compound include: * 31P NMR spectroscopy: The distinct signal of the phosphorus atom in this compound allows for its quantification, even in complex mixtures [].* Titration: Hydrolysis of this compound releases chloride ions, which can be titrated to determine the concentration of the compound [].

Q15: Can this compound be used to determine the water content in materials?

A15: Yes, this compound can be used as a tagging agent in 31P NMR spectroscopy to determine the water content in materials like olive oil []. The reagent reacts rapidly and cleanly with water, allowing for accurate quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。